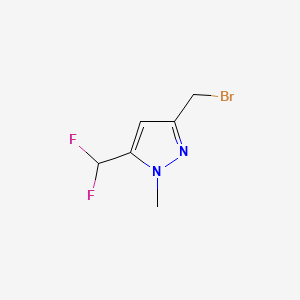![molecular formula C11H22N2O3 B13911758 tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a hydroxyamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by the introduction of the hydroxyamino group. One common method involves the use of tert-butyl chloroformate to protect the piperidine nitrogen, followed by the reaction with hydroxylamine to introduce the hydroxyamino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyamino group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active site residues, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the hydroxyamino group.
Tert-butyl (3S)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate: An enantiomer with different stereochemistry.
Tert-butyl (3R)-3-aminopiperidine-1-carboxylate: Similar but without the hydroxy group.
Uniqueness
Tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butyl group, piperidine ring, and hydroxyamino group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-4-5-9(8-13)7-12-15/h9,12,15H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
PZQPHDFADYUDTI-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CNO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)







![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)




